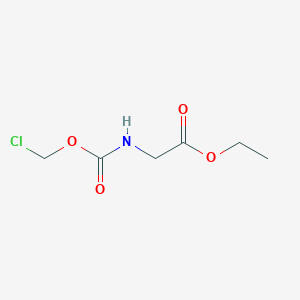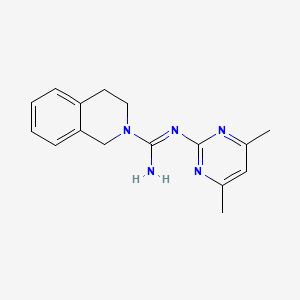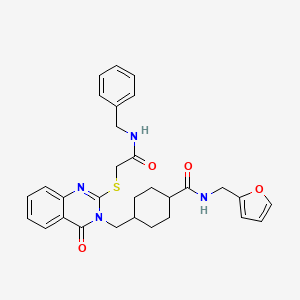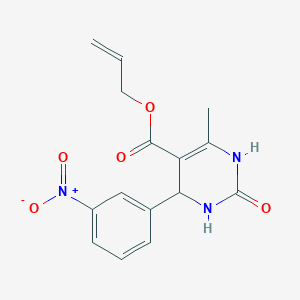
Allyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H15N3O5 and its molecular weight is 317.301. The purity is usually 95%.
BenchChem offers high-quality Allyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Pyrimidine derivatives, such as the compound , are known for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. Some pyrimidine derivatives are used in treatments for myeloid leukemia , with drugs like imatinib, dasatinib, and nilotinib being well-established treatments .
Antimicrobial and Antifungal Activities
The structural diversity of pyrimidine derivatives allows them to be effective in combating a range of microbial and fungal pathogens. Their mechanism often involves the inhibition of essential enzymes or interference with DNA synthesis in these microorganisms .
Antiparasitic and Antimalarial Effects
Pyrimidine compounds have shown promising results in the treatment of parasitic infections, including malaria. They can inhibit the growth of Plasmodium species, the parasites responsible for malaria, by targeting their metabolic pathways .
Cardiovascular Therapeutics
Due to their ability to modulate various biological pathways, some pyrimidine derivatives are used as cardiovascular agents. They can act as antihypertensive agents, helping to manage blood pressure and reduce the risk of heart disease .
Anti-Inflammatory and Analgesic Properties
These compounds can also serve as anti-inflammatory and analgesic agents, providing relief from pain and inflammation. This is particularly useful in chronic conditions like arthritis, where long-term inflammation management is necessary .
Neuroprotective Effects
In the field of neurology, pyrimidine derivatives can contribute to neuroprotection. They may offer therapeutic benefits for conditions like ocular ciliary artery relaxation and protection of retinal ganglion cells , which are important for maintaining vision .
Antidiabetic Applications
Pyrimidine derivatives can act as DPP-IV inhibitors , which are a class of antidiabetic drugs. They work by prolonging the action of incretin hormones, which in turn helps to regulate blood glucose levels .
Role in Hair Disorders
These compounds have been investigated for their potential in treating various hair disorders. They can influence hair growth and health by acting on specific receptors or enzymes involved in hair follicle function .
特性
IUPAC Name |
prop-2-enyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-3-7-23-14(19)12-9(2)16-15(20)17-13(12)10-5-4-6-11(8-10)18(21)22/h3-6,8,13H,1,7H2,2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKYDIDYECMRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

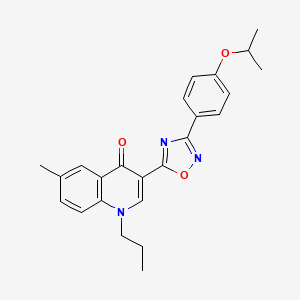
![5-((3,4-Difluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919261.png)

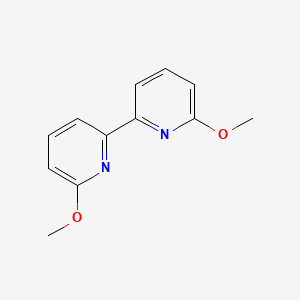

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)
![5-(6-(Trifluoromethyl)pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2919272.png)
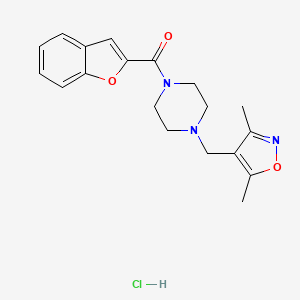
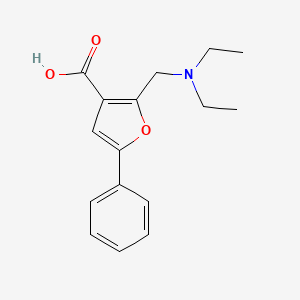
![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)

